molecular formula C6H10Br2 B1597920 1,2-Dibromo-5-hexene CAS No. 4285-48-7

1,2-Dibromo-5-hexene

Cat. No.: B1597920
CAS No.: 4285-48-7
M. Wt: 241.95 g/mol
InChI Key: WFGDPUOTONXJOS-UHFFFAOYSA-N
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Description

1,2-Dibromo-5-hexene is an organic compound with the molecular formula C6H10Br2 It is a dibromoalkene, meaning it contains two bromine atoms attached to a carbon chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-5-hexene can be synthesized through the bromination of 5-hexene. The reaction typically involves the addition of bromine (Br2) to the double bond of 5-hexene in an inert solvent such as dichloromethane or carbon tetrachloride. The reaction proceeds via an electrophilic addition mechanism, forming a bromonium ion intermediate, which is then attacked by a bromide ion to yield the dibromo product .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of efficient brominating agents and catalysts can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-5-hexene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.

    Addition Reactions: The double bond can participate in further addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Major Products

    Substitution: Formation of 1,2-dihydroxy-5-hexene.

    Elimination: Formation of 1,5-hexadiene or 1-hexyne.

    Addition: Formation of tetrabromohexane.

Scientific Research Applications

1,2-Dibromo-5-hexene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.

    Medicine: Investigated for its potential use in drug development and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dibromo-5-hexene primarily involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-5-hexene is unique due to its specific structure, which allows for selective reactions and applications. Its position of the double bond and bromine atoms provides distinct reactivity compared to other dibromoalkanes .

Properties

IUPAC Name

5,6-dibromohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGDPUOTONXJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373090
Record name 1,2-DIBROMO-5-HEXENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4285-48-7
Record name 1,2-DIBROMO-5-HEXENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dibromo-1-hexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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